(E)-4-(3-Hydroxyazetidin-1-yl)-4-oxobut-2-enoic acid is a synthetic intermediate compound identified during the development of GLPG1690, an autotaxin inhibitor. [] It belongs to the class of organic compounds known as azetidines, characterized by a four-membered ring containing one nitrogen atom. This compound plays a significant role in medicinal chemistry research, particularly in the development of novel therapeutics targeting the autotaxin/lysophosphatidic acid (LPA) axis. []
The mechanism of action of (E)-4-(3-hydroxyazetidin-1-yl)-4-oxobut-2-enoic acid has not been directly studied in the provided literature. As a synthetic intermediate in the development of GLPG1690, it is unlikely to possess the same pharmacological activity as the final drug molecule. [] GLPG1690 itself acts as an autotaxin inhibitor, thereby reducing the production of lysophosphatidic acid (LPA). [] This inhibition has implications for various diseases, including pulmonary fibrosis. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7